2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid
Overview
Description
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid is a chemical compound with the molecular formula C9H5NO5 and a molecular weight of 207.14 g/mol . It is known for its unique structure, which includes a benzoxazine ring fused with a carboxylic acid group. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Scientific Research Applications
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
Mode of Action
It is part of the benzoxazine class of compounds, which are known to interact with various biological targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzoxazines are a diverse group of compounds that can interact with multiple biochemical pathways depending on their specific structure
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion rates are unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data .
Biochemical Analysis
Biochemical Properties
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or activation depending on the specific enzyme and context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways and causing mitochondrial membrane potential loss . Additionally, it can alter gene expression profiles related to stress responses and metabolic processes, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in DNA repair, thereby affecting cell survival and proliferation . It also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions but can degrade over time when exposed to air and moisture . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating metabolic pathways and enhancing stress responses. At high doses, it can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and energy metabolism. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways, leading to changes in metabolite levels and overall cellular metabolism . For instance, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby influencing energy production and utilization in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular responses to the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Its presence in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
The synthesis of 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid typically involves the reaction of anthranilic acid with phosgene to form isatoic anhydride, which is then reacted with various reagents to form the desired benzoxazine derivative . Industrial production methods often utilize solventless synthesis techniques to improve yield and purity. This involves heating the reactants above their melting points using paraformaldehyde to maintain reaction stoichiometry .
Chemical Reactions Analysis
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines .
Comparison with Similar Compounds
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid is unique due to its specific structure and chemical properties. Similar compounds include:
Isatoic anhydride: A precursor in the synthesis of benzoxazine derivatives.
1,4-Benzodioxin: A structurally related compound with different chemical properties.
Anthranilic acid: Another precursor used in the synthesis of benzoxazine compounds.
Compared to these compounds, this compound exhibits unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dioxo-1H-3,1-benzoxazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIZTWSCWFPXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438552 | |
Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167902-99-0 | |
Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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